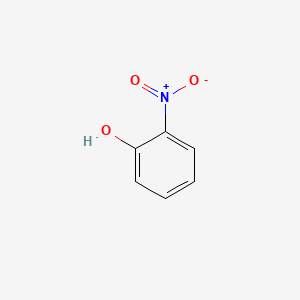

2-Nitrophenol

Cat. No. B7756681

Key on ui cas rn:

25154-55-6

M. Wt: 139.11 g/mol

InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].

Name

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

Quantity

3.654 g

Type

reactant

Reaction Step One

Name

DCM MeOH

Quantity

15 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

Quantity

4.13 g

Type

reactant

Reaction Step Three

Name

DCM MeOH

Quantity

20 mL

Type

solvent

Reaction Step Four

Name

DCM MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

|

|

Quantity

|

3.654 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1

|

|

Name

|

DCM MeOH

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC)C

|

|

Name

|

DCM MeOH

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

|

Name

|

DCM MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

bath-chilled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting homogeneous dark amber solution was stirred for another 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at “rt” for 1.5 hr

|

|

Duration

|

1.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].

Name

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

Quantity

3.654 g

Type

reactant

Reaction Step One

Name

DCM MeOH

Quantity

15 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

Quantity

4.13 g

Type

reactant

Reaction Step Three

Name

DCM MeOH

Quantity

20 mL

Type

solvent

Reaction Step Four

Name

DCM MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

|

|

Quantity

|

3.654 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1

|

|

Name

|

DCM MeOH

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC)C

|

|

Name

|

DCM MeOH

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

|

Name

|

DCM MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

bath-chilled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting homogeneous dark amber solution was stirred for another 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at “rt” for 1.5 hr

|

|

Duration

|

1.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].

Name

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

Quantity

3.654 g

Type

reactant

Reaction Step One

Name

DCM MeOH

Quantity

15 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

Quantity

4.13 g

Type

reactant

Reaction Step Three

Name

DCM MeOH

Quantity

20 mL

Type

solvent

Reaction Step Four

Name

DCM MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

|

|

Quantity

|

3.654 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1

|

|

Name

|

DCM MeOH

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC)C

|

|

Name

|

DCM MeOH

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

|

Name

|

DCM MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

bath-chilled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting homogeneous dark amber solution was stirred for another 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at “rt” for 1.5 hr

|

|

Duration

|

1.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].

Name

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

Quantity

3.654 g

Type

reactant

Reaction Step One

Name

DCM MeOH

Quantity

15 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

Quantity

4.13 g

Type

reactant

Reaction Step Three

Name

DCM MeOH

Quantity

20 mL

Type

solvent

Reaction Step Four

Name

DCM MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

|

|

Quantity

|

3.654 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1

|

|

Name

|

DCM MeOH

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC)C

|

|

Name

|

DCM MeOH

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

|

Name

|

DCM MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

bath-chilled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting homogeneous dark amber solution was stirred for another 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at “rt” for 1.5 hr

|

|

Duration

|

1.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].

Name

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

Quantity

3.654 g

Type

reactant

Reaction Step One

Name

DCM MeOH

Quantity

15 mL

Type

solvent

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

Quantity

4.13 g

Type

reactant

Reaction Step Three

Name

DCM MeOH

Quantity

20 mL

Type

solvent

Reaction Step Four

Name

DCM MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline

|

|

Quantity

|

3.654 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1

|

|

Name

|

DCM MeOH

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC)C

|

|

Name

|

DCM MeOH

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CN=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

|

Name

|

DCM MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

bath-chilled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting homogeneous dark amber solution was stirred for another 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was then removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at “rt” for 1.5 hr

|

|

Duration

|

1.5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined fractions were concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |